molecular formula C12H9BrN2O3 B2590332 4-(4-Bromo-2-nitroanilino)benzenol CAS No. 68142-08-5

4-(4-Bromo-2-nitroanilino)benzenol

Cat. No. B2590332
CAS RN: 68142-08-5
M. Wt: 309.119
InChI Key: HOFXFKYTWSEYDP-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-nitroanilino)benzenol” is a chemical compound with the molecular formula C12H9BrN2O3 . It contains a total of 27 atoms, including 9 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of a similar compound, 4-bromo-2-nitroaniline, involves a multistep process . The direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-nitroanilino)benzenol” can be represented by the empirical formula C12H9BrN2O3 . The molecular weight of this compound is 309.119.

Scientific Research Applications

Synthesis Methods and Chemical Reactions:

  • A study explored the synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material. The process involved diazotization and Sandmeyer reactions, yielding 2-bromo-4-nitroanisole, which, upon further reactions, produced the target compound. This synthesis pathway was found to be simple, efficient, and suitable for commercial production (Li Zi-ying, 2008).
  • An innovative green synthesis method reported the creation of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base through a mechanochemical method. This process is considered environmentally friendly and suitable for commercial applications in medicine and agriculture, given its significant urease inhibitory activity (Abida Zulfiqar et al., 2020).

Dielectric and Spectral Studies:

  • Dielectric relaxation behavior of molecules, including 4-Bromoaniline and 2-Nitroaniline, was studied using microwave bench techniques. The study provided insights into the dielectric properties, dipole moments, and relaxation times of these molecules, contributing to our understanding of their chemical behavior and potential applications (C. Maridevarmath, G. H. Malimath, 2017).
  • The spectral properties and conductance of a compound based on 1,8-naphthalic anhydride were investigated, focusing on its UV-Vis absorption and emission spectra. The study highlighted the impact of solvent polarity on the absorption bands and fluorescence spectra of the compound, providing valuable information for potential applications in material science (Roza Al‐Aqar, 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromo-2-nitroaniline, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-bromo-2-nitroanilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1-7,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFXFKYTWSEYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-nitroanilino)benzenol

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